![molecular formula C17H16N4O3S B5103675 2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B5103675.png)
2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of an ethylsulfanyl group attached to the benzodiazole ring and a nitrophenyl group attached to the acetamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the benzodiazole intermediate with ethylthiol in the presence of a suitable catalyst.
Attachment of the Acetamide Moiety: The acetamide moiety can be attached by reacting the ethylsulfanyl-benzodiazole intermediate with chloroacetyl chloride in the presence of a base.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the acetamide intermediate to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder with hydrochloric acid.
Substitution: Common nucleophiles include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzodiazole derivatives.
Medicine: Potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[2-(METHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-AMINOPHENYL)ACETAMIDE: Similar structure with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the ethylsulfanyl group and the nitrophenyl group in 2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE imparts unique chemical and biological properties to the compound. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-25-17-19-14-5-3-4-6-15(14)20(17)11-16(22)18-12-7-9-13(10-8-12)21(23)24/h3-10H,2,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCDQFMBSPKWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B5103598.png)
![[4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride](/img/structure/B5103608.png)
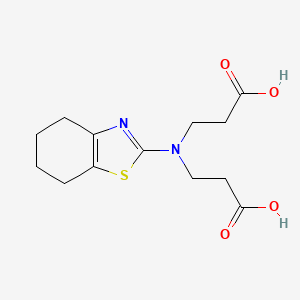
![1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B5103616.png)
![(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol](/img/structure/B5103623.png)
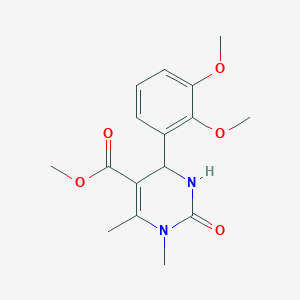
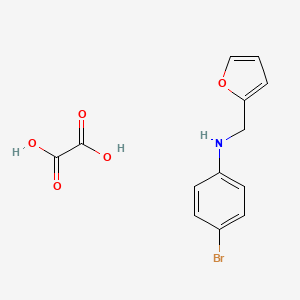
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5103639.png)
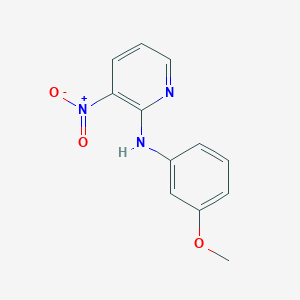
![1,1-dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5103655.png)

![N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5103660.png)
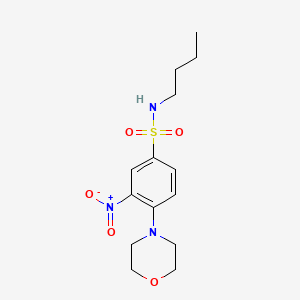
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B5103691.png)
